LC-MS Response Factor: A 2.09-Fold Difference from Parent Rosiglitazone
In LC-HRMS analysis, the calibration curve slope for 5-Hydroxy Rosiglitazone is significantly lower than that of the parent drug, Rosiglitazone. This was quantified by Jiang et al. (2013), who reported that the ratio of the Rosiglitazone slope to the 5-Hydroxy Rosiglitazone slope was 2.09 ± 0.28 across different mobile phase and column batches [1]. This difference demonstrates that using a Rosiglitazone calibration curve would introduce substantial error in quantifying the metabolite.
| Evidence Dimension | LC-MS/MS Calibration Curve Slope Ratio |
|---|---|
| Target Compound Data | Slope (m) |
| Comparator Or Baseline | Rosiglitazone slope (m) |
| Quantified Difference | 2.09 ± 0.28 fold higher for Rosiglitazone |
| Conditions | Rat plasma, LC-Q-TOF HRMS analysis |
Why This Matters
This is a critical quality control metric; procurement of the authentic standard is essential for any bioanalytical method aiming for accurate (<±8% error) quantification of 5-Hydroxy Rosiglitazone [1].
- [1] Jiang J, James CA, Wong P. Determination of rosiglitazone and 5-hydroxy rosiglitazone in rat plasma using LC-HRMS by direct and indirect quantitative analysis: a new approach for metabolite quantification. Bioanalysis. 2013;5(15):1873-1881. View Source
